molecular formula C17H18BrN B7578837 3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine

3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine

Cat. No. B7578837
M. Wt: 316.2 g/mol
InChI Key: SDAIGPBEMJNHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine is a chemical compound that belongs to the class of benzazepines. It is commonly referred to as BMT-1 and has been the subject of various scientific studies due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine is not fully understood. However, it has been shown to have affinity for dopamine receptors, specifically the D1 and D2 receptors. BMT-1 has been reported to act as a partial agonist at the D1 receptor and an antagonist at the D2 receptor. The exact mechanism of action of BMT-1 is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine release in the striatum and prefrontal cortex, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. BMT-1 has also been shown to decrease prolactin secretion, which may be beneficial in the treatment of hyperprolactinemia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using BMT-1 is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine. One direction is to further investigate its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential use as a ligand in PET imaging. Additionally, further studies are needed to fully understand the mechanism of action of BMT-1 and its potential toxicity.

Synthesis Methods

The synthesis of 3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine is a complex process that involves several steps. One of the most common methods for synthesizing BMT-1 is the reduction of 4-bromo-2-nitrobenzyl alcohol with sodium borohydride in the presence of acetic acid. The resulting product is then treated with sodium hydroxide and distilled to obtain the final product. Other methods for synthesizing BMT-1 have also been reported in the literature.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine has been the subject of various scientific studies due to its potential applications in drug development. It has been shown to have affinity for dopamine receptors and has been investigated as a potential treatment for various neurological disorders such as Parkinson's disease and schizophrenia. BMT-1 has also been studied for its potential use as a ligand in positron emission tomography (PET) imaging.

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN/c18-17-7-5-14(6-8-17)13-19-11-9-15-3-1-2-4-16(15)10-12-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAIGPBEMJNHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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